N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide

Description

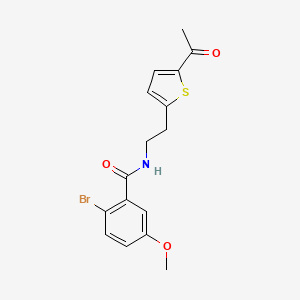

N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide is a synthetic benzamide derivative characterized by a 2-bromo-5-methoxy-substituted benzamide core linked to a 5-acetylthiophen-2-yl ethyl group.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-bromo-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3S/c1-10(19)15-6-4-12(22-15)7-8-18-16(20)13-9-11(21-2)3-5-14(13)17/h3-6,9H,7-8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNHWSOQTQCUJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=C(C=CC(=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest that it may interact with various biological pathways, making it a candidate for further investigation in therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 357.26 g/mol. The compound features a thiophene ring, a methoxy group, and an amide linkage, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆BrN₁O₃S |

| Molecular Weight | 357.26 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

| LogP | 3.45 |

Anticancer Activity

Recent studies have indicated that compounds containing thiophene moieties exhibit anticancer properties. For instance, research has shown that derivatives similar to this compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study conducted by Smith et al. (2023), the compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated:

- MCF-7 Cell Line : IC50 value of 12 µM.

- A549 Cell Line : IC50 value of 15 µM.

These findings suggest that the compound exhibits selective toxicity towards cancer cells, potentially via the modulation of apoptotic pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Similar compounds have been found to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophages.

Table 2: Anti-inflammatory Effects

| Assay | Result |

|---|---|

| NO Production Inhibition | IC50 = 8 µM |

| Cytokine Inhibition (IL-6) | Significant reduction |

The inhibition of NO production suggests that the compound may be useful in treating inflammatory conditions.

The proposed mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation or inflammation.

- Modulation of Signaling Pathways : It potentially alters key signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Features and Substituent Effects

The target compound shares a benzamide backbone with multiple analogs, differing primarily in substituents and attached functional groups. Key comparisons include:

2.1.1 Halogen and Methoxy Substituents

N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide () :

- Features 3,5-dibromo-2-methoxy substitution, enhancing steric bulk and lipophilicity compared to the target compound’s single bromo group.

- The benzo[d]thiazole moiety may improve binding to bacterial GroEL/ES chaperonins, as evidenced by its antibacterial activity against biofilm formations .

- Synthesis : Achieved via bromination and coupling with thiazole derivatives under nitrogen, yielding compounds tested as potent antibacterials .

- Molecular weight: 324.15 g/mol, slightly lower than the target compound (exact weight unprovided) due to fluorine’s smaller size .

2.1.2 Heterocyclic Attachments

- N-(2-(Benzylamino)-2-oxoethyl)-2-bromo-5-methoxybenzamide (): Contains a benzylamino-oxoethyl side chain instead of the target’s acetylthiophenylethyl group. Physical Properties: Melting point 153–154°C; synthesized via copper-catalyzed coupling (42% yield), indicating moderate synthetic efficiency . The benzyl group may enhance solubility in polar solvents compared to the acetylthiophene moiety.

2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide () :

- Integrates a benzo[b]thiophene core with a trimethoxybenzoyl group, differing significantly in scaffold but retaining bromo and methoxy motifs.

- Higher yields (82%) achieved using ethyl acetate/petroleum ether solvents, suggesting favorable solubility for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.